molecular formula C16H14Cl2F3N5O B12813929 (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride

(2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride

Cat. No.: B12813929
M. Wt: 420.2 g/mol
InChI Key: ISUMRMYBGZGUMY-QDOFGCGHSA-N
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Description

(2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is a complex organic compound that features a combination of pyrimidine, phenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the difluorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its triazole and pyrimidine moieties. It may serve as a probe to investigate biological pathways and mechanisms.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving abnormal cell growth or signaling.

Industry

In industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride stands out due to its unique combination of pyrimidine, phenyl, and triazole groups. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14Cl2F3N5O

Molecular Weight

420.2 g/mol

IUPAC Name

(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride

InChI

InChI=1S/C16H13ClF3N5O.ClH/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19;/h2-4,6-9,26H,5H2,1H3;1H/t9-,16+;/m0./s1

InChI Key

ISUMRMYBGZGUMY-QDOFGCGHSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl

Origin of Product

United States

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